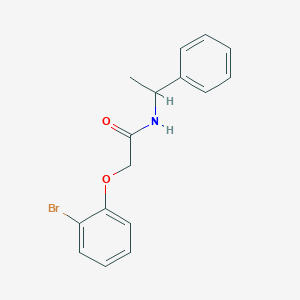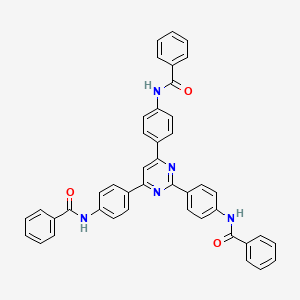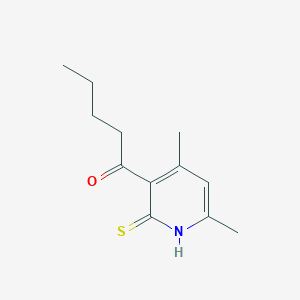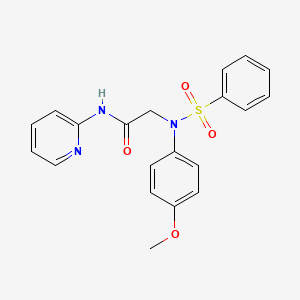![molecular formula C23H25NO3 B5168354 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline](/img/structure/B5168354.png)
8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline, also known as AMBQ, is a quinoline derivative that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
The mechanism of action of 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline is not fully understood. However, studies have suggested that 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has also been reported to inhibit the NF-κB signaling pathway, which is known to play a crucial role in inflammation and cancer. Furthermore, 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has a low toxicity profile and does not exhibit significant adverse effects in vivo. However, 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has been reported to induce oxidative stress and DNA damage in cancer cells, which may contribute to its anti-cancer effects. Additionally, 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has been found to exhibit anti-angiogenic properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and potential therapeutic applications. However, one limitation of 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline is its poor solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline. One potential direction is the development of new synthetic methods for 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline that improve its yield and purity. Another direction is the investigation of the potential of 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline and its biochemical and physiological effects.
合成法
8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has been synthesized using various methods, including the Mannich reaction, the Ullmann reaction, and the Buchwald-Hartwig reaction. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino carbonyl compound. The Ullmann reaction involves the coupling of an aryl halide with a primary amine in the presence of a copper catalyst. The Buchwald-Hartwig reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. The synthesis of 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline using the Buchwald-Hartwig reaction has been reported to be the most efficient method.
科学的研究の応用
8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has been studied extensively for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have shown that 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has the ability to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has also been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline has been reported to exhibit anti-microbial properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
8-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-3-8-18-12-13-20(22(17-18)25-2)26-15-4-5-16-27-21-11-6-9-19-10-7-14-24-23(19)21/h3,6-7,9-14,17H,1,4-5,8,15-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMJPPFLGBHYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5168292.png)

![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)

![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![2-bromo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5168330.png)
![N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5168332.png)
![2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5168343.png)
![2-(benzylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5168365.png)


